A 887826
Overview
Description
A 887826, also known as 5-(4-butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide, is a potent and selective voltage-dependent sodium channel blocker. It specifically targets the Na(v)1.8 sodium channel with an IC50 value of 11 nanomolar. This compound is known for its ability to attenuate neuropathic tactile allodynia in vivo, making it a valuable tool in pain research .
Mechanism of Action
Target of Action
The primary target of A-887826 is the Nav1.8 sodium channel . Nav1.8 channels are prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons . They play a crucial role in the generation and propagation of action potentials in nociceptive neurons .
Mode of Action
A-887826 is a potent and voltage-dependent Nav1.8 sodium channel blocker . It blocks the Nav1.8 channels in a voltage-dependent fashion . Interestingly, A-887826 has a unique property called “reverse use dependence”, whereby inhibition is relieved by repetitive short depolarizations . This effect is much stronger with A-887826 than with other Nav1.8 inhibitors .
Biochemical Pathways
The Nav1.8 channels underlie the firing of action potentials in primary pain-sensing neurons . When these channels are blocked by A-887826, it leads to a reduction in the generation and propagation of nociceptive discharges in peripheral endings of small-diameter axons of the peripheral nervous system . This can alleviate pain, particularly neuropathic pain syndromes .
Result of Action
The blocking of Nav1.8 channels by A-887826 effectively suppresses evoked action potential firing and reversibly suppresses spontaneous firing in small diameter dorsal root ganglion (DRG) neurons . This leads to a significant attenuation of neuropathic tactile allodynia, a type of pain that occurs from a non-painful stimulus like a light touch .
Action Environment
The efficacy of A-887826 can be influenced by physiological conditions such as resting potentials and temperatures . For instance, when studied with physiologic resting potentials and physiologic temperatures, the inhibition of Nav1.8 channels by A-887826 had strong “reverse use dependence” . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 887826 involves multiple steps, starting with the preparation of the core pyridinecarboxamide structure. The key steps include:
Formation of the pyridine ring: This involves the reaction of 4-butoxy-3-chlorobenzaldehyde with appropriate reagents to form the pyridine ring.
Introduction of the morpholine group: The morpholine group is introduced through a nucleophilic substitution reaction.
Coupling with the pyridinecarboxamide: The final step involves coupling the intermediate with 3-pyridinecarboxamide under specific reaction conditions to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification methods: Using techniques such as recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
A 887826 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents, potentially enhancing its activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied to understand structure-activity relationships .
Scientific Research Applications
A 887826 has several scientific research applications, including:
Pain Research: It is extensively used to study neuropathic pain due to its ability to block Na(v)1.8 sodium channels.
Neuroscience: The compound helps in understanding the role of sodium channels in neuronal excitability and pain signaling.
Pharmacology: this compound serves as a tool to investigate the pharmacological effects of sodium channel blockers.
Drug Development: It is used in the development of new analgesic drugs targeting sodium channels .
Comparison with Similar Compounds
Similar Compounds
A 803467: Another Na(v)1.8 sodium channel blocker with similar properties but less potent compared to A 887826.
Tetrodotoxin: A well-known sodium channel blocker, but it lacks the selectivity for Na(v)1.8 channels.
Ranolazine: Used as an anti-anginal agent, it also blocks sodium channels but with different selectivity
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for Na(v)1.8 sodium channels. This selectivity makes it particularly useful in pain research, as it targets pain-sensing neurons with minimal effects on other types of neurons. Additionally, its voltage-dependent inhibition provides insights into the role of sodium channels in neuronal excitability .
Properties
IUPAC Name |
5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJGFWKHSMUKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677354 | |
Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266212-81-0 | |
Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1266212-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes A-887826 a promising compound for pain relief, and how does its mechanism of action differ from other similar compounds?
A1: A-887826 exhibits high potency for inhibiting Nav1.8 sodium channels, which are primarily found in pain-sensing neurons (nociceptors) [, ]. This targeted action makes it a promising candidate for pain relief with potentially fewer side effects compared to broader-spectrum sodium channel blockers. Interestingly, A-887826 displays a unique characteristic termed "reverse use dependence" []. This means its inhibitory effect on Nav1.8 channels weakens upon repeated short depolarizations, a phenomenon observed at physiologically relevant firing frequencies. This characteristic distinguishes A-887826 from other Nav1.8 inhibitors like A-803467, which exhibit stronger use-dependent inhibition [].
Q2: How can human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) contribute to our understanding of sodium channel blockers like A-887826?
A2: hiPSC-CMs provide a valuable human-based model system for studying the effects of sodium channel blockers like A-887826 []. Researchers used hiPSC-CMs derived from a Brugada Syndrome patient with specific SCN10A gene variants to investigate the impact of A-887826 on sodium channel function. This study demonstrated that A-887826 could effectively block late sodium currents in these cells, highlighting its potential role in understanding and potentially treating cardiac conditions associated with sodium channel dysfunction. This approach showcases the utility of hiPSC-CMs for studying drug effects on cardiac ion channels in a human-relevant context.
- [1] Rush, A. M., et al. (2018). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. The Journal of Neuroscience, 38(41), 8847–8860.
- [2] Weng, C., et al. (2018). A cellular model of Brugada syndrome with SCN10A variants using human-induced pluripotent stem cell-derived cardiomyocytes. European Heart Journal, 39(46), 4225–4234.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.